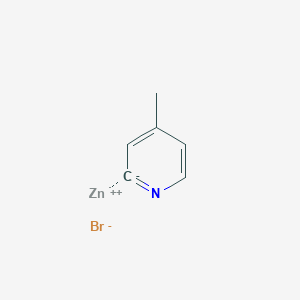
4-Methyl-2-pyridinylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-pyridinylzinc bromide is a useful research compound. Its molecular formula is C6H6BrNZn and its molecular weight is 237.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Methyl-2-pyridinylzinc bromide in academic settings?
- Methodological Answer : A common approach involves transmetallation of 4-methyl-2-bromopyridine with a zinc precursor (e.g., ZnCl₂ or Zn powder) under inert conditions. For example, Grignard-like reactions using dry solvents (e.g., THF or diethyl ether) and controlled temperatures (0–25°C) are typical. Reaction progress is monitored via TLC, and purification involves recrystallization with ethanol or diethyl ether to achieve high yields (>90%) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the pyridinyl moiety and zinc coordination shifts (e.g., downfield shifts for protons adjacent to zinc).
- FTIR/Raman Spectroscopy : Identify C-Zn stretching vibrations (~400–500 cm⁻¹) and pyridine ring modes .
- Elemental Analysis : Quantify Zn and Br content to validate stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in flame-dried glassware. Avoid exposure to moisture or oxygen, as hydrolysis generates pyridine derivatives and zinc oxides. Use freshly distilled solvents for reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (THF, DME) versus hydrocarbons (hexane) to balance reactivity and solubility.
- Temperature Gradients : Lower temperatures (0°C) may reduce side reactions, while higher temps (40°C) accelerate transmetallation.
- Additives : Use catalytic LiCl to improve zinc activation .
- Statistical Design : Apply response surface methodology (RSM) to identify optimal parameter combinations (e.g., time, temp, stoichiometry) .
Q. What strategies resolve discrepancies in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Purity Assessment : Trace moisture or oxygen can deactivate the reagent. Re-purify via recrystallization and confirm purity via NMR .
- Catalyst Screening : Test Pd (e.g., Pd(PPh₃)₄) vs. Ni catalysts for compatibility with specific substrates.
- In Situ Monitoring : Use GC-MS or HPLC to detect intermediates/byproducts and adjust reaction pathways .
Q. How do analytical methodologies impact quantification of bromide byproducts in reactions involving this compound?
- Methodological Answer :
- Ion Chromatography (IC) : Preferred for low-concentration Br⁻ detection (detection limit ~0.1 mg/L).
- Comparability : Cross-validate with gravimetric analysis or titration to address method-dependent variations (e.g., historical vs. modern IC protocols) .
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize troubleshooting, optimization, and methodological rigor.
- Contradictions in data (e.g., analytical variability) require cross-validation and protocol standardization .
属性
分子式 |
C6H6BrNZn |
|---|---|
分子量 |
237.4 g/mol |
IUPAC 名称 |
zinc;4-methyl-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LSKVNRHSNXUCHS-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[C-]=NC=C1.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















